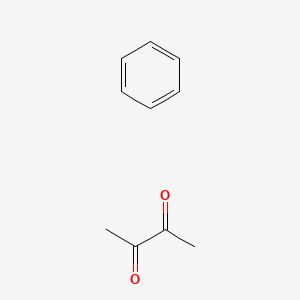

Benzene;butane-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions:

Dehydrogenation of 2,3-butanediol: Diacetyl is produced industrially by the dehydrogenation of 2,3-butanediol.

Oxidative Dehydrogenation: A new process involves the oxidative dehydrogenation of butane-2,3-dione, which is thermodynamically preferred over other reactions.

Industrial Production Methods:

Fermentation: Diacetyl arises naturally as a byproduct of fermentation.

Dehydrogenation: Industrially, diacetyl is produced by the dehydrogenation of 2,3-butanediol.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Diacetyl can undergo oxidation reactions, leading to the formation of acetic acid.

Reduction: It can be reduced to form acetoin and 2,3-butanediol.

Hydrogenation: Hydrogenation of butane-2,3-dione with heterogeneous cinchona modified catalysts can produce ®-3-Hydroxybutan-2-one.

Common Reagents and Conditions:

Oxidative Dehydrogenation: Involves the use of oxidative agents under controlled conditions.

Hydrogenation: Utilizes Pt/Al₂O₃ cinchona catalysts under specific conditions.

Major Products:

Acetic Acid: Formed during oxidation reactions.

Acetoin and 2,3-Butanediol: Formed during reduction reactions.

®-3-Hydroxybutan-2-one: Formed during hydrogenation reactions.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds containing "benzene" and "butane-2,3-dione":

1-(3,4-Dimethoxyphenyl)butane-1,3-dione

- Pharmaceuticals: Due to its biological activity, 1-(3,4-Dimethoxyphenyl)butane-1,3-dione may serve as a lead compound in drug development for treating parasitic infections.

- Organic Synthesis: The presence of a diketone functional group suggests it might be a useful building block for synthesizing more complex organic molecules. Ketones are known to participate in reactions like aldol condensation and Claisen condensation.

- Material Science: Diketones can be used as precursors for the synthesis of various functional materials. It could potentially be employed in the development of novel polymers or other materials with specific properties.

Butane-2,3-dione

- Improving Indoor Air Quality: Butane-2,3-dione, often found in the food industry, can be removed from the air using a combination of non-thermal plasma and photocatalysis .

- Precursor for Chemical Reactions: Butane-2,3-dione can undergo condensation reactions .

- Synthesis Method: A method for preparing 2,3-butanedione involves using acetaldehyde as a raw material and a substituted 5-ethoxy thiazole salt as a catalyst .

- Pyrolysis Model: Butane-2,3‑dione is used in pyrolysis models incorporating the sub-mechanisms of butane-2,3‑dione, ketene, C1–C4 hydrocarbons, and the formation of benzene .

Mechanism of Action

Diacetyl is produced during fermentation as a byproduct of valine synthesis. Yeast produces α-acetolactate, which escapes the cell and is spontaneously decarboxylated into diacetyl. The yeast then absorbs the diacetyl and reduces the ketone groups to form acetoin and 2,3-butanediol . The molecular targets and pathways involved include the enzymes responsible for the decarboxylation and reduction processes.

Comparison with Similar Compounds

Acetoin: A reduction product of diacetyl with a similar structure but only one carbonyl group.

2,3-Butanediol: Another reduction product of diacetyl with two hydroxyl groups instead of carbonyl groups.

Acetic Acid: An oxidation product of diacetyl with a carboxyl group.

Uniqueness:

Properties

CAS No. |

152685-50-2 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

benzene;butane-2,3-dione |

InChI |

InChI=1S/C6H6.C4H6O2/c1-2-4-6-5-3-1;1-3(5)4(2)6/h1-6H;1-2H3 |

InChI Key |

AJEYQZVNHTXDRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)C.C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.